1,3-Bis(pentafluorophenyl)urea

Crystal Engineering Polymorphism Solid-State Chemistry

This highly fluorinated, symmetric diaryl urea offers distinct 'Goldilocks' –NH acidity, thermal stability, and polymorphic forms for precise anion recognition, organocatalysis, and solid-state research. Its unique electronic and packing properties, including a melting point over 30°C higher than non-fluorinated analogs, make it essential for advanced R&D where generic ureas fail.

Molecular Formula C13H2F10N2O
Molecular Weight 392.15 g/mol
CAS No. 21132-30-9
Cat. No. B1580748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(pentafluorophenyl)urea
CAS21132-30-9
Molecular FormulaC13H2F10N2O
Molecular Weight392.15 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C13H2F10N2O/c14-1-3(16)7(20)11(8(21)4(1)17)24-13(26)25-12-9(22)5(18)2(15)6(19)10(12)23/h(H2,24,25,26)
InChIKeyJXOIMJFRROBTTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(pentafluorophenyl)urea (CAS 21132-30-9) Technical Baseline and Procurement Overview


1,3-Bis(pentafluorophenyl)urea (CAS 21132-30-9) is a highly fluorinated, symmetric diaryl urea derivative with the molecular formula C13H2F10N2O and a molecular weight of 392.15 g/mol [1]. The compound features a central urea carbonyl flanked by two electron-withdrawing pentafluorophenyl (–C6F5) rings [1]. This structural motif confers distinct physical properties, including a high melting point (269–270 °C) and a density of approximately 1.85–1.9 g/cm³ [1] [2]. The compound exists in multiple crystalline polymorphs, a key factor influencing its solid-state behavior and handling characteristics [2] [3]. Its primary value in research and industrial settings stems from the enhanced hydrogen-bond donor (HBD) strength of its urea –NH protons, a direct consequence of the strong electron-withdrawing effect of the pentafluorophenyl substituents [4].

Why 1,3-Bis(pentafluorophenyl)urea Cannot Be Replaced by Standard Aryl Ureas in Hydrogen-Bond Driven Applications


Generic substitution of 1,3-bis(pentafluorophenyl)urea with non-fluorinated or partially fluorinated analogs (e.g., 1,3-diphenylurea or 3,5-bis(trifluoromethyl)phenylurea) is not scientifically valid due to fundamental differences in electronic structure and solid-state behavior. The pentafluorophenyl group induces a unique electronic profile; it is a stronger inductive electron-withdrawing group than phenyl but, critically, a weaker one than a trifluoromethyl group [1]. This 'intermediate' acidity of the urea –NH protons is a key determinant of binding affinity and selectivity in anion recognition and catalysis [1]. Furthermore, the compound's multiple polymorphs (Pbca and P212121) introduce variability in crystal packing and stability that simpler urea derivatives do not exhibit, potentially impacting reproducibility in solid-phase applications or formulations [2] [3].

1,3-Bis(pentafluorophenyl)urea: A Quantified Comparative Analysis of Key Differentiation Parameters


Solid-State Polymorphism: Quantified Structural Divergence from 1,3-Diphenylurea

1,3-Bis(pentafluorophenyl)urea exhibits at least two distinct polymorphic forms (Pbca and P212121), a characteristic not observed for the non-fluorinated parent compound, 1,3-diphenylurea. The newly reported P212121 polymorph shows significant differences in intermolecular interactions compared to the Pbca form, including the presence of close F⋯F halogen bonds and specific C⋯C contacts that dictate packing [1] [2]. This directly impacts properties like solubility and mechanical stability, which are critical for formulation and material processing.

Crystal Engineering Polymorphism Solid-State Chemistry

Thermal Stability: Quantitative Melting Point Elevation Over Non-Fluorinated Analogs

The incorporation of pentafluorophenyl groups significantly elevates the melting point, indicating stronger intermolecular forces in the solid state. This enhanced thermal stability is a direct consequence of the fluorine substituents, which increase polarizability and introduce halogen bonding interactions absent in non-fluorinated analogs [1].

Thermal Analysis Material Stability Fluorinated Compounds

Electronic Modulation: The Intermediate Electron-Withdrawing Nature of the Pentafluorophenyl Substituent

The pentafluorophenyl group provides a unique, 'tunable' electron-withdrawing effect. It is inductively stronger than a phenyl group but significantly weaker than a trifluoromethyl (–CF3) group. This is a critical distinction, as it allows for a 'Goldilocks' level of urea –NH acidity, which is neither too weak for strong binding nor too strong, which could lead to deprotonation or non-specific interactions [1] [2]. This intermediate acidity is a key factor in achieving optimal performance in anion binding and catalysis, where selectivity is often as important as binding strength [2].

Electronic Effects Hydrogen Bonding Structure-Activity Relationships

Crystal Engineering: Quantified Intermolecular Interactions in the P212121 Polymorph

The P212121 polymorph of 1,3-bis(pentafluorophenyl)urea provides a quantified view of how fluorination introduces new, directional intermolecular forces. The presence of short F⋯F contacts and specific C⋯C interactions, which are absent in non-fluorinated analogs, leads to a unique packing motif. This information is essential for researchers using the compound as a solid-state building block or for those seeking to predict its behavior in co-crystals and materials [1].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Anion Binding Selectivity: Inferred Advantage of Intermediate Urea Acidity Over Stronger Electron-Withdrawing Analogs

Studies on related pentafluorophenyl-substituted urea receptors demonstrate a critical 'intermediate acidity' effect. While 3,5-bis(trifluoromethyl)phenyl-substituted ureas are stronger hydrogen-bond donors due to the powerful –I effect of –CF3 groups, this can lead to lower selectivity. For example, a tripodal receptor with a 3,5-bis(trifluoromethyl)phenyl urea group (transporter 5) showed high activity in chloride transport but was not necessarily the most selective binder [1]. In contrast, a pentafluorophenyl-substituted tripodal urea receptor (L1) exhibited a clear selectivity sequence for oxyanions (H2PO4– > SO42– > CH3COO– > F– > Cl–), with no binding to I–, NO3–, or ClO4–, highlighting how the moderate acidity of the pentafluorophenyl motif enables both strong binding and excellent discrimination [2] [3].

Anion Recognition Supramolecular Chemistry Hydrogen Bonding

Catalytic Efficacy: Demonstrated Activity of a Pentafluorophenyl-Substituted Urea Catalyst at Low Loading

A pentafluorophenyl-substituted proline-derived chiral urea catalyst demonstrated exceptional performance in an 'on water' Michael addition, achieving complete conversion at room temperature within 2 hours while maintaining good enantioselectivities (up to 96% ee) even at a remarkably low catalyst loading of just 0.2 mol% [1] . This activity is attributed to the combined hydrophobic and electron-withdrawing effects of the pentafluorophenyl group, which enhance reaction rate and stereoselectivity under aqueous conditions compared to conventional organic solvents [2]. While this data is for a derivative, it provides strong class-level evidence for the catalytic potential of the pentafluorophenyl urea motif.

Organocatalysis Asymmetric Synthesis Hydrogen-Bonding Catalysis

Optimal Application Scenarios for Procuring 1,3-Bis(pentafluorophenyl)urea Based on Verified Differentiation


Crystal Engineering and Solid-State Materials Research

The compound's two polymorphic forms, each with distinct packing motifs involving halogen bonding (F⋯F) and specific C⋯C interactions, make it a valuable tool for studying crystal nucleation, polymorph control, and the design of functional solid-state materials [1]. The quantified intermolecular distances provide a precise framework for co-crystal design and computational modeling of supramolecular assemblies [2].

Development of Selective Anion Receptors and Sensors

The intermediate electron-withdrawing power of the pentafluorophenyl group creates urea –NH protons with a 'Goldilocks' acidity, offering a balance between strong binding and high selectivity for anions like phosphates and sulfates [3]. This makes 1,3-bis(pentafluorophenyl)urea an ideal starting material or ligand for constructing receptors that require discrimination among anions of similar basicity, as evidenced by the selectivity sequence observed in tripodal urea systems [4].

Synthesis of High-Performance Organocatalysts

The pentafluorophenyl urea motif is a privileged scaffold for organocatalysis, as demonstrated by its ability to enable reactions at extremely low catalyst loadings (0.2 mol%) while maintaining high yields and stereoselectivities under aqueous conditions [5]. Researchers developing new hydrogen-bonding catalysts can use 1,3-bis(pentafluorophenyl)urea as a core building block to install the hydrophobic and electron-withdrawing features essential for 'on water' reactivity and enhanced catalytic efficiency .

High-Temperature Organic Synthesis and Material Processing

With a melting point 30 °C higher than its non-fluorinated analog, 1,3-bis(pentafluorophenyl)urea offers enhanced thermal stability [6]. This property is advantageous for reactions or material processing steps conducted at elevated temperatures, where the compound remains in a solid state longer, or for applications where long-term thermal stability is a key requirement .

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